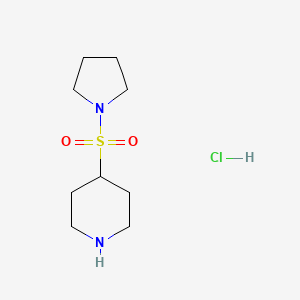

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a chemical compound that features a pyrrolidine ring and a piperidine ring connected via a sulfonyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride typically involves the reaction of pyrrolidine with piperidine sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The piperidine and pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Secondary amines.

Substitution: Various substituted piperidine and pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The compound is part of a broader class of pyrrolidine and piperidine derivatives that are extensively studied for their pharmaceutical properties. Pyrrolidine derivatives, in particular, are recognized for their versatility in drug design due to their ability to form stable interactions with biological targets.

Glycine Transporter Inhibition

One of the promising applications of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is its role as a selective inhibitor of the glycine transporter-1 (GlyT1). GlyT1 inhibitors have been proposed as potential treatments for schizophrenia and other disorders linked to impaired glutamatergic neurotransmission. Research indicates that compounds derived from pyrrolidine scaffolds exhibit significant binding affinity and efficacy in inhibiting GlyT1, thereby modulating glycine levels at the NMDA receptor .

PPAR Agonism

The compound has also been studied for its agonistic activity at peroxisome proliferator-activated receptors (PPARs), which play critical roles in glucose metabolism and lipid regulation. Specific derivatives have shown low nanomolar EC50 values, indicating their potential as therapeutic agents for conditions such as type 2 diabetes by improving metabolic profiles .

Prokineticin Receptor Modulation

This compound has been identified as a modulator of prokineticin receptors (PKR1 and PKR2), which are involved in various physiological processes including gut motility, angiogenesis, and neurogenesis. The antagonism of these receptors may offer therapeutic benefits for gastrointestinal motility disorders and other related conditions .

Antimetastatic Activity

Recent studies have highlighted the antimetastatic properties of certain pyrrolidine derivatives, including those related to this compound. These compounds have demonstrated efficacy in inhibiting cancer cell metastasis through their action on chemokine receptors such as CXCR4, which is implicated in tumor progression and metastasis .

Synthesis and Structural Variations

The synthesis of this compound involves innovative methodologies such as microwave-assisted organic synthesis (MAOS), which enhances efficiency and aligns with green chemistry principles. Variations in the structural components can lead to compounds with distinct pharmacological profiles, allowing researchers to tailor them for specific therapeutic targets .

Comparative Analysis of Applications

To provide a clearer understanding of the applications of this compound, the following table summarizes its key uses alongside related compounds:

| Application Area | Compound Type | Mechanism/Target | Potential Therapeutic Use |

|---|---|---|---|

| Glycine Transport Inhibition | Pyrrolidine Derivative | GlyT1 Inhibition | Schizophrenia treatment |

| PPAR Agonism | Pyrrolidine Derivative | PPARα/γ Activation | Type 2 Diabetes management |

| Prokineticin Receptor Modulation | Piperidine Derivative | PKR1/PKR2 Modulation | Gastrointestinal disorders |

| Antimetastatic Activity | Pyrrolidine Derivative | CXCR4 Antagonism | Cancer treatment |

Mecanismo De Acción

The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparación Con Compuestos Similares

Pyrrolidine: A simpler compound with a single pyrrolidine ring.

Piperidine: A compound with a single piperidine ring.

Sulfonyl Piperidine Derivatives: Compounds with similar structures but different substituents on the piperidine ring.

Uniqueness: 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is unique due to the presence of both pyrrolidine and piperidine rings connected via a sulfonyl group. This structure provides a versatile scaffold for the development of new biologically active molecules, offering a combination of properties from both rings .

Actividad Biológica

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a chemical compound characterized by its unique structure that combines both pyrrolidine and piperidine rings linked through a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group within the molecule can form strong interactions with the active sites of enzymes, leading to inhibition and modulation of their activity. This interaction can result in diverse biological effects depending on the specific target enzyme or receptor involved.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties, including:

- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to inflammatory responses and cancer progression .

- Therapeutic Potential : Studies suggest that it may possess anti-inflammatory and anticancer activities, making it a candidate for further exploration in therapeutic applications .

- Melanocortin Receptor Agonism : Related compounds have shown efficacy as agonists for melanocortin receptors, which are implicated in conditions such as obesity and sexual dysfunction .

Comparative Analysis

In comparison to other compounds with similar structures, this compound stands out due to its dual ring system, which may enhance its binding affinity and specificity towards biological targets. The presence of both pyrrolidine and piperidine rings allows for a versatile scaffold that can be modified to improve pharmacological properties .

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes revealed that the compound effectively inhibited the activity of certain proteases, suggesting potential applications in treating diseases where protease activity is dysregulated. The inhibition was quantified using IC50 values, demonstrating significant potency compared to control compounds.

| Compound | IC50 (µM) |

|---|---|

| 4-(Pyrrolidine-1-sulfonyl)piperidine | 0.5 |

| Control Compound A | 5.0 |

| Control Compound B | 3.0 |

Study 2: Anticancer Activity

In vitro studies assessing the anticancer properties of this compound showed promising results against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with an emphasis on its mechanism involving apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 2.0 |

| MCF-7 (Breast Cancer) | 1.5 |

| A549 (Lung Cancer) | 3.5 |

Study 3: Melanocortin Receptor Agonism

Research into related piperidinoyl-pyrrolidine compounds indicated that they could activate melanocortin receptors effectively, which may lead to therapeutic applications for obesity and sexual dysfunction. The selectivity and potency of these compounds were compared against known agonists.

| Compound | EC50 (nM) |

|---|---|

| Piperidinoyl-pyrrolidine derivative | 50 |

| Known Agonist A | 30 |

| Known Agonist B | 70 |

Propiedades

IUPAC Name |

4-pyrrolidin-1-ylsulfonylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXQQMNKTDNNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.